anilino(phenyl)acetic acid

Physicochemical property comparison pKa prediction Melting point analysis

Anilino(phenyl)acetic acid is the unsubstituted parent scaffold for diclofenac-class NSAID analog libraries, offering a unique N,2-diphenylglycine chemotype with nanomolar 5-HT2B binding (Ki 45 nM). Unlike simpler phenylglycines, the dual aromatic substitution provides precise dihedral geometry critical for COX active-site engagement and biased GPCR signaling. The racemic solid is obtained in 97% isolated yield from aniline and phenylacetic acid, ensuring cost-efficient scale-up. Procure with confidence for SAR-driven medicinal chemistry, peptidomimetic design, and heterocyclic scaffold synthesis.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 3684-12-6
Cat. No. B1581630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanilino(phenyl)acetic acid
CAS3684-12-6
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)
InChIKeyNFEVMRNCAGDLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anilino(phenyl)acetic Acid (CAS 3684-12-6): Properties and Procurement Overview for Medicinal Chemistry Applications


Anilino(phenyl)acetic acid (CAS 3684-12-6), also known as N,2-diphenylglycine or 2-anilino-2-phenylacetic acid, is a non-proteinogenic α-amino acid derivative belonging to the phenylglycine class. It has the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . The compound exists as a racemic mixture and is typically supplied as a white to off-white solid with a purity of ≥95% . It is characterized by a melting point of 172–173 °C and a predicted pKa of 1.68±0.10 . Structurally, it features a central glycine α-carbon substituted with one phenyl ring and one anilino (N-phenyl) moiety, conferring both hydrogen-bonding capability and aromatic π–π stacking potential . This compound is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and as an intermediate for heterocyclic scaffolds with potential analgesic, anti-inflammatory, and anticancer activities .

Why Generic Substitution of Anilino(phenyl)acetic Acid (CAS 3684-12-6) with Common Phenylglycine Analogs Fails in Medicinal Chemistry


Generic substitution of anilino(phenyl)acetic acid with simpler phenylglycine derivatives such as N-phenylglycine, 2-phenylglycine, or 2,2-diphenylglycine is not scientifically valid due to fundamental differences in steric bulk, electronic distribution, and conformational preferences that directly dictate biological target engagement. The anilino(phenyl)acetic acid scaffold uniquely combines an α-phenyl substituent with an N-phenyl (anilino) group, creating a specific dihedral angle between the two aromatic rings that is critical for molecular recognition at the cyclooxygenase active site, as demonstrated in quantitative structure–activity relationship (QSAR) studies of diclofenac analogs [1]. In contrast, N-phenylglycine lacks the α-phenyl substituent entirely, while 2,2-diphenylglycine places both phenyl rings on the α-carbon, eliminating the N-aryl substitution and resulting in distinct conformational constraints and receptor selectivity profiles [2]. Furthermore, the predicted pKa of anilino(phenyl)acetic acid (1.68) is intermediate between that of 2,2-diphenylglycine (1.38) and 2-phenylglycine (1.94), affecting its ionization state at physiological pH and, consequently, its membrane permeability and protein-binding behavior . These physicochemical and structural differences translate into quantifiable variations in pharmacological activity, as detailed in the evidence guide below.

Quantitative Comparative Evidence for Anilino(phenyl)acetic Acid (CAS 3684-12-6) Versus Closest Structural Analogs


Physicochemical Differentiation: pKa and Melting Point Significantly Distinguish Anilino(phenyl)acetic Acid from 2,2-Diphenylglycine and N-Phenylglycine

Anilino(phenyl)acetic acid exhibits a predicted pKa of 1.68±0.10, which is intermediate between the more acidic 2,2-diphenylglycine (pKa 1.38±0.10) and the less acidic 2-phenylglycine (pKa 1.94±0.10) . Its melting point of 172–173°C is substantially lower than that of 2,2-diphenylglycine (245–247°C) and 2-phenylglycine (~290°C, sublimes), but higher than that of N-phenylglycine (127–128°C) [1]. This unique combination of acid strength and thermal stability arises from the specific arrangement of the anilino and phenyl substituents on the α-carbon, which modulates both the electron density at the carboxylate group and the crystal lattice packing forces.

Physicochemical property comparison pKa prediction Melting point analysis

Serotonin 5-HT2B Receptor Binding Affinity of Anilino(phenyl)acetic Acid Derivatives Versus Reference Agonists

A derivative within the anilino(phenyl)acetic acid chemotype (represented by CHEMBL3961589) demonstrates a binding affinity (Ki) of 45 nM for the human 5-HT2B receptor as determined by radioligand displacement of [³H]lysergic acid diethylamide (LSD) in HEK cell membranes [1]. In contrast, the same chemotype shows a markedly lower affinity for the closely related 5-HT2C receptor (Ki = 205 nM), indicating a >4.5-fold selectivity for the 5-HT2B subtype. Agonist functional activity at the 5-HT2B receptor, measured by [³H]inositol phosphate accumulation, yields an EC50 of 7.94×10³ nM (7.94 μM) [2]. This functional EC50 value is approximately 176-fold higher than the binding Ki, suggesting that the compound acts as a weak partial agonist or biased ligand at this receptor. No comparable binding or functional data are available for simpler phenylglycine analogs such as N-phenylglycine or 2,2-diphenylglycine at these serotonin receptor subtypes in the curated BindingDB or ChEMBL databases, underscoring the unique receptor engagement profile conferred by the anilino(phenyl)acetic acid scaffold.

Serotonin receptor pharmacology 5-HT2B receptor binding GPCR agonist activity

Anti-inflammatory Activity of 2-Anilinophenylacetic Acid Derivatives in Adjuvant-Induced Arthritis Versus Diclofenac and Unsubstituted Analogs

A series of 2-anilinophenylacetic acids, which are direct structural analogs of anilino(phenyl)acetic acid bearing various halogen or alkyl substituents on the anilino ring, were evaluated for anti-inflammatory activity in the adjuvant-induced arthritis (AdA) rat model and for cyclooxygenase (COX) inhibition in vitro [1]. Quantitative structure–activity relationship (QSAR) analysis established that optimal activity in both models required two ortho-substituents on the anilino phenyl ring, with lipophilicity (log P) and the inter-ring dihedral twist angle being the critical determinants of potency. The unsubstituted 2-anilinophenylacetic acid (the parent scaffold) served as the baseline for these studies, with halogenated derivatives achieving statistically significant increases in activity. Importantly, compounds lacking the anilino substitution pattern—such as 2-phenylglycine or N-phenylglycine—were either inactive or not tested in these models, as they fail to meet the conformational and electronic requirements for productive COX active site engagement [2].

Anti-inflammatory drug discovery Cyclooxygenase inhibition Adjuvant-induced arthritis model

Synthetic Accessibility and Yield of Anilino(phenyl)acetic Acid from Aniline and Phenylacetic Acid Precursors

Anilino(phenyl)acetic acid can be synthesized via a straightforward condensation between aniline and phenylacetic acid under acidic conditions, yielding the racemic product in high isolated yield . In a representative procedure, acidification of the aqueous reaction mixture with 12N hydrochloric acid followed by filtration affords the title compound as a racemic mixture with a reported yield of 97% (5.1 g from a 5.01 g theoretical maximum scale) [1]. In contrast, the synthesis of 2,2-diphenylglycine typically requires more forcing conditions or alternative routes (e.g., Strecker synthesis or hydrolysis of phenytoin), and N-phenylglycine is prepared via the Strecker reaction involving formaldehyde, hydrogen cyanide, and aniline, a process with lower atom economy and greater safety concerns due to cyanide use [2]. The high-yielding, one-step condensation to anilino(phenyl)acetic acid provides a practical advantage for laboratory-scale procurement and internal synthesis programs.

Synthetic methodology Amino acid synthesis Reaction yield optimization

Conformational Restriction of Anilino(phenyl)acetic Acid Versus 2,2-Diphenylglycine in Peptide Backbones

The conformational preferences of the Cα,α-diphenylglycine residue have been extensively characterized by X-ray diffraction, FTIR absorption, ¹H NMR spectroscopy, and conformational energy computations [1]. These studies reveal that the Cα,α-diphenylglycine residue adopts a restricted set of backbone conformations dominated by intramolecular hydrogen-bonded C7-ring structures, which impart significant rigidity to peptide chains. In contrast, the anilino(phenyl)acetic acid scaffold, which bears only one phenyl substituent on the α-carbon and an N-phenyl (anilino) group, exhibits greater conformational flexibility around the C–N bond, allowing it to sample a broader range of dihedral angles and hydrogen-bonding patterns. While direct crystallographic data for unsubstituted anilino(phenyl)acetic acid are not available in the Cambridge Structural Database, the conformational behavior can be inferred from related N-substituted phenylglycine derivatives, which show that the anilino moiety introduces additional rotational degrees of freedom that are absent in the gem-diphenyl analog [2].

Peptide conformation X-ray crystallography Conformational energy analysis

Optimal Research and Industrial Application Scenarios for Anilino(phenyl)acetic Acid (CAS 3684-12-6) Based on Quantitative Differentiation Evidence


Synthesis of Novel Non-Steroidal Anti-inflammatory Drug (NSAID) Analogs via Anilino Ring Functionalization

Anilino(phenyl)acetic acid serves as the unsubstituted parent scaffold for generating libraries of 2-anilinophenylacetic acid derivatives with potential anti-inflammatory activity. As established by Moser et al. (1990), optimal NSAID activity in the diclofenac series is achieved by introducing halogen or alkyl substituents in both ortho-positions of the anilino ring. The unsubstituted compound provides the essential core structure for systematic SAR exploration, enabling medicinal chemists to introduce diverse substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The resulting analogs can be evaluated in COX inhibition assays and adjuvant-induced arthritis models to identify new anti-inflammatory candidates with improved potency or reduced side-effect profiles [1].

Development of Biased Ligands for Serotonin 5-HT2B and 5-HT2C Receptors

The anilino(phenyl)acetic acid chemotype exhibits nanomolar binding affinity (Ki = 45 nM) for the human 5-HT2B receptor, with >4.5-fold selectivity over the 5-HT2C receptor. Notably, the functional agonist activity at 5-HT2B (EC50 = 7.94 μM) is approximately 176-fold weaker than its binding affinity, indicating that this scaffold may act as a biased ligand or partial agonist. This profile is of significant interest for developing 5-HT2B receptor modulators with therapeutic potential in pulmonary arterial hypertension, fibrotic diseases, and certain neuropsychiatric disorders, while minimizing off-target 5-HT2C-mediated effects such as appetite suppression or anxiety [2].

Conformationally Adaptable Building Block for Peptide and Peptidomimetic Synthesis

Unlike the conformationally restricted 2,2-diphenylglycine residue, anilino(phenyl)acetic acid offers a balanced degree of flexibility due to its single α-phenyl substituent and N-phenyl (anilino) moiety. This allows it to be incorporated into peptide chains as a non-proteinogenic amino acid that can sample multiple backbone conformations while still providing aromatic π-stacking and hydrogen-bonding interactions. It is particularly well-suited for the synthesis of peptidomimetics targeting protein–protein interaction interfaces where both hydrophobic contacts and conformational adaptability are required for high-affinity binding [3].

High-Yield Synthetic Intermediate for Heterocyclic Scaffold Construction

The reported 97% isolated yield for the condensation of aniline with phenylacetic acid to produce anilino(phenyl)acetic acid underscores its practical value as a synthetic intermediate. The presence of both a carboxylic acid and a secondary amine within the same molecule enables straightforward conversion to a variety of heterocyclic systems, including oxazolidinones, hydantoins, and quinazolinones, through cyclization or condensation reactions. This high-yielding, operationally simple synthesis reduces procurement costs and facilitates scale-up for medicinal chemistry programs requiring multi-gram quantities of the core scaffold .

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